molecular formula C14H17NO3 B13042491 Methyl 1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate CAS No. 133748-23-9

Methyl 1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate

Cat. No.: B13042491
CAS No.: 133748-23-9
M. Wt: 247.29 g/mol
InChI Key: RWXBNEKRLGUVRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate is an organic compound with a complex structure that includes a pyrrolidine ring, a carboxylate group, and a dimethylphenyl group

Preparation Methods

The synthesis of Methyl 1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate typically involves several steps. One common method includes the reaction of 2,4-dimethylphenylamine with ethyl acetoacetate to form an intermediate, which is then cyclized to produce the pyrrolidine ring. The final step involves esterification to introduce the methyl ester group. Industrial production methods may involve similar steps but are optimized for large-scale production, including the use of catalysts and specific reaction conditions to increase yield and purity.

Chemical Reactions Analysis

Methyl 1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: This compound can be used in studies related to enzyme inhibition and receptor binding due to its structural features.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or bind to specific receptors, altering their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Methyl 1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate can be compared with similar compounds such as:

    Ethanone, 1-(2,4-dimethylphenyl)-: This compound has a similar aromatic ring but lacks the pyrrolidine ring and carboxylate group.

    N-(2,4-Dimethylphenyl)formamide: This compound shares the dimethylphenyl group but has a different functional group arrangement. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

133748-23-9

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

methyl 1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C14H17NO3/c1-9-4-5-12(10(2)6-9)15-8-11(7-13(15)16)14(17)18-3/h4-6,11H,7-8H2,1-3H3

InChI Key

RWXBNEKRLGUVRW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2CC(CC2=O)C(=O)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.